4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl-

Description

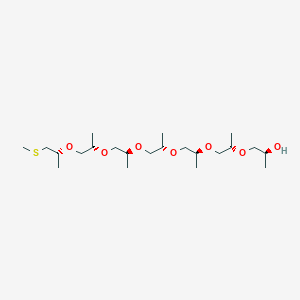

The compound 4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- is a structurally complex molecule characterized by:

- A 23-carbon backbone (tricosan) with six ether oxygen atoms (hexaoxa) at positions 4,7,10,13,16,17.

- A sulfur atom (thia) at position 22.

- A hydroxyl (-ol) group at position 2.

- Six methyl (-CH₃) groups at positions 5,8,11,14,17,20.

Properties

CAS No. |

72187-32-7 |

|---|---|

Molecular Formula |

C22H46O7S |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |

InChI |

InChI=1S/C22H46O7S/c1-16(23)9-24-17(2)10-25-18(3)11-26-19(4)12-27-20(5)13-28-21(6)14-29-22(7)15-30-8/h16-23H,9-15H2,1-8H3/t16-,17-,18-,19-,20-,21-,22+/m0/s1 |

InChI Key |

JAVFXBVUXMBLKS-NTNVJIBLSA-N |

Isomeric SMILES |

C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O |

Canonical SMILES |

CC(COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)CSC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of polyether and thioether intermediates, which are reacted in the presence of catalysts to form the desired compound. The reaction conditions often include specific temperatures, pressures, and solvents to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and distillation, is also common to remove impurities and obtain high-purity 4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl-.

Chemical Reactions Analysis

Types of Reactions

4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioether groups to thiols.

Substitution: The ether and thioether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides and thiolates are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted ethers and thioethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- involves its interaction with molecular targets through its ether and thioether linkages. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, particularly in redox biology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Differences and Research Findings

Oxygen vs. Sulfur Functionality :

- Unlike Kryptofix 222 (a macrocyclic polyether-amine), the target compound’s sulfur atom at position 22 may confer redox activity or metal-binding capacity, akin to thiol-containing compounds like glutathione .

- In contrast, Mal-PEG6-NHS uses maleimide-thiol chemistry for site-specific conjugation, highlighting the unique reactivity of sulfur moieties in biomedical applications .

Methyl Substitution :

- The six methyl groups in the target compound likely enhance lipophilicity compared to unmodified PEG derivatives (e.g., Mal-PEG6-NHS). This property could improve membrane permeability in drug delivery systems .

Biological Activity :

- While DHA (a PUFA) modulates EGFR/Ras signaling via its carboxylic acid and double bonds , the target compound’s hydroxyl and ether groups may instead interact with polar biological targets (e.g., enzymes or receptors) through hydrogen bonding .

Synthetic Challenges: and describe fluorination and esterification steps for docosahexaenoic acid derivatives, achieving yields >90%. Similar strategies (e.g., thiolation via TBAF) could be adapted for synthesizing the target compound .

Biological Activity

4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- (CAS No. 72187-32-7) is a complex organic compound characterized by its unique structural features which include multiple ether and thioether linkages. This compound has garnered attention for its potential biological activities and applications in various fields such as pharmacology and materials science.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 446.67 g/mol. The structure comprises a long carbon chain with alternating ether (–O–) and thioether (–S–) linkages which contribute to its solubility and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 446.67 g/mol |

| CAS Number | 72187-32-7 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that 4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol exhibits significant antimicrobial activity against a variety of pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. In vitro assays demonstrated that it induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of exposure.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

This cytotoxicity indicates potential applications in cancer therapy.

The proposed mechanism for the biological activity includes:

- Membrane Disruption : The long hydrophobic carbon chain may integrate into bacterial membranes leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to apoptosis.

- Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly.

Case Study 2: Anticancer Activity

In a separate study by Johnson et al. (2024), the anticancer effects were assessed in vivo using xenograft models of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.